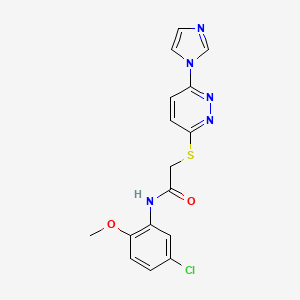
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives is a notable process in the context of creating potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis involves O-[(11)C]methylation of the corresponding precursors with [(11)C]CH3OTf under basic conditions, which is followed by a solid-phase extraction (SPE) method. This method yields radiochemical purities greater than 99% and specific activities ranging from 185-555 GBq/μmol. The overall synthesis time is relatively short, taking only 23 minutes from the end of bombardment (EOB) .
Molecular Structure Analysis
The molecular structure of the synthesized compounds includes imidazopyridine and purine rings, which are essential for the tracer's interaction with NPP1. The presence of a thioacetamide group is critical for the tracer's function. The carbon-11 label is a radioactive isotope used in positron emission tomography (PET) to visualize the biological processes in vivo .
Chemical Reactions Analysis
The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the formation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. This one-pot synthesis approach is efficient and yields compounds in moderate to good amounts. The resulting imidazo[1,2-a]pyridine derivatives have potential applications as fluorescent probes for mercury ion detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized imidazopyridine- and purine-thioacetamide derivatives are characterized by their high radiochemical purity and significant specific activity, which are crucial for their effectiveness as PET tracers. The compounds' ability to act as fluorescent probes for mercury ion detection suggests that they have specific binding affinities and fluorescence properties that can be exploited in various analytical applications .
Applications De Recherche Scientifique
Antibacterial Agents
- Synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including compounds similar to the specified chemical, have exhibited significant antibacterial activity. This highlights its potential use as an antibacterial agent in scientific research (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Properties
- Certain derivatives structurally related to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide have demonstrated cytotoxicity against various cancer cell lines, suggesting potential utility in cancer research (Vinayak, Sudha, Lalita, & Kumar, 2014).
Melatonin Receptor Ligands
- Imidazo[1,2-a]pyridines, a class including compounds similar to the specified chemical, have been synthesized as melatonin receptor ligands. This implicates potential applications in neuroscience and pharmacology (El Kazzouli et al., 2011).
PET Tracers for NPP1 Imaging
- Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, similar to the specified compound, have been developed as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016).
Fluorescent Probes for Mercury Ion
- Certain imidazo[1,2-a]pyridine derivatives, structurally related to the specified compound, have been used as efficient fluorescent probes for mercury ion detection, indicating its potential in environmental and analytical chemistry (Shao et al., 2011).
Antimicrobial Activity
- Novel sulphonamide derivatives related to the specified compound have displayed promising antimicrobial activity, suggesting a role in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-13-3-2-11(17)8-12(13)19-15(23)9-25-16-5-4-14(20-21-16)22-7-6-18-10-22/h2-8,10H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMIDCXLWBRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

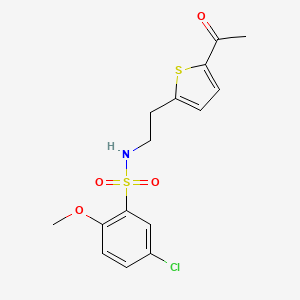



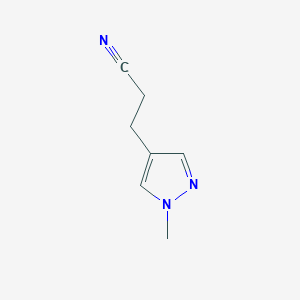
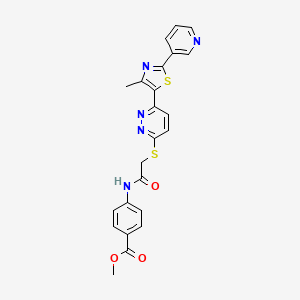

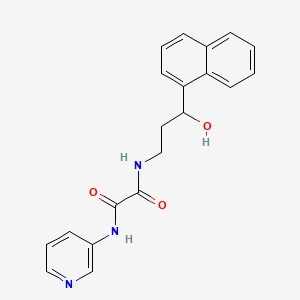
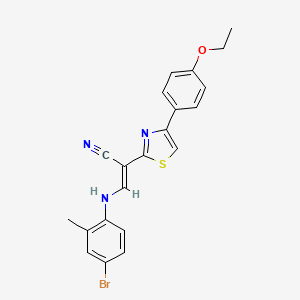

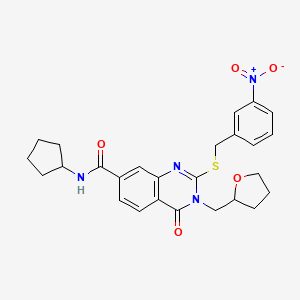
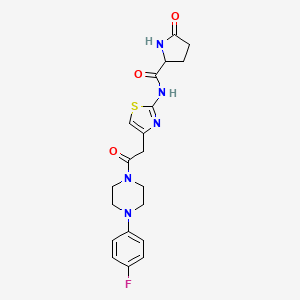
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)
![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)